3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H11N3O2/c1-5-7(10-12-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3 |
InChI Key |
PBCUFLOWDFFTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most common synthetic route to 1,2,5-oxadiazoles, including the target compound, involves the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions to form the heterocyclic ring.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Amidoxime precursor (derived from nitrile) | Preparation of amidoxime intermediate | High purity required |
| 2 | Carboxylic acid derivative (acid chloride, ester, or anhydride) | Cyclization with amidoxime under base or catalyst (e.g., pyridine, TBAF) | Moderate to good yields; catalyst improves efficacy |
| 3 | Etherification with azetidin-3-ol or azetidine derivative | Nucleophilic substitution to attach azetidinyl moiety | Typically performed post-ring formation |
This method benefits from relatively straightforward starting materials but may suffer from purification challenges and moderate yields if harsh conditions are used.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization process, reducing reaction times and improving yields compared to conventional heating. This technique facilitates the formation of the oxadiazole ring by promoting efficient energy transfer and uniform heating.
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | Several hours | Minutes to an hour |
| Yield | Moderate (40-70%) | Improved (up to 85%) |
| Purity | Requires extensive purification | Cleaner product profile |
Microwave-assisted synthesis is particularly advantageous for scale-up and rapid library generation of oxadiazole derivatives, including those with azetidinyl substituents.
Use of Coupling Reagents for Cyclodehydration
Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), and T3P (propanephosphonic anhydride) are frequently used to activate carboxylic acids or esters to facilitate cyclodehydration with amidoximes.
| Coupling Reagent | Reaction Conditions | Advantages | Yield Range |
|---|---|---|---|
| EDC | Room temperature, mild base | High regioselectivity, mild conditions | 70-90% |
| DCC | Room temperature, inert atmosphere | Widely used, efficient | 60-85% |
| CDI | Mild heating | Less side reactions | 65-80% |
| T3P | Mild, eco-friendly | Low toxicity, water soluble | Up to 92% |
These reagents help circumvent harsh conditions, improving yield and purity while enabling functional group tolerance during synthesis.
Azetidine Ether Formation
The azetidin-3-yloxy substituent is commonly introduced by reacting the oxadiazole intermediate containing a reactive methyl halide or hydroxymethyl group with azetidin-3-ol or its derivatives under nucleophilic substitution conditions.
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Williamson Ether Synthesis | Oxadiazole-CH2-X (X = halide), azetidin-3-ol | Base (NaH, K2CO3), polar aprotic solvent (DMF, DMSO) | High selectivity for ether bond formation |
| Mitsunobu Reaction | Oxadiazole-CH2-OH, azetidine derivative | DEAD, PPh3, inert atmosphere | Alternative for sensitive substrates |
This step is crucial for incorporating the azetidine ring, which imparts unique physicochemical and biological properties to the molecule.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The choice of coupling reagent significantly affects yield and regioselectivity; T3P and EDC are preferred for their mildness and environmental compatibility.
- Microwave-assisted synthesis reduces reaction times dramatically and can improve purity, making it suitable for rapid synthesis of analogs.
- The azetidine ether linkage is stable under typical synthetic and biological conditions but requires careful control of reaction conditions to avoid ring-opening side reactions.
- Purification challenges due to close polarity of intermediates can be mitigated by chromatographic techniques and recrystallization.
- Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming structural integrity and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the azetidine or oxadiazole rings.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s stability and ability to form hydrogen bonds, enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Key Observations :
- Nitro and cyano substituents (e.g., in compound 10) are common in energetic materials due to their high oxygen balance and density .
Physicochemical Properties
Thermal Stability and Melting Points
Analysis :
- Hydrazone-linked derivatives (e.g., 3b) exhibit higher melting points (>250°C) due to strong hydrogen bonding and π-stacking .
- Energetic derivatives (e.g., compound 7) prioritize thermal stability (>170°C) for safe handling . The azetidine-containing compound’s thermal behavior remains uncharacterized but may align with moderately stable furazans.
Spectral Data Comparison
Analysis :
Analysis :
- Energetic derivatives require multi-step cyclizations, limiting scalability compared to simpler alkylation reactions .
Biological Activity
3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a compound that belongs to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring with an azetidine moiety, which contributes to its unique biological profile. The general structure can be represented as follows:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 0.67 | |
| Compound B | HCT-116 (Colon) | 0.80 | |
| Compound C | PC-3 (Prostate) | 0.87 |
The above data suggests that derivatives of oxadiazoles can inhibit the proliferation of cancer cells effectively.
The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Compounds have shown inhibitory effects on enzymes such as Histone Deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Many studies report that these compounds can induce apoptosis in cancer cells through caspase activation pathways .
- Targeting Specific Receptors : Certain derivatives have been identified as selective agonists for chemokine receptors like CXCR4, which play a role in tumor progression and metastasis .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have also demonstrated antimicrobial activity against various pathogens. For instance, studies have indicated that certain oxadiazoles possess significant antibacterial properties against ESKAPE pathogens.
Table 2: Antimicrobial Activity Against ESKAPE Pathogens
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Study on Antitumor Activity : A study involving a series of synthesized oxadiazoles showed promising results in inhibiting tumor growth in vivo models. The derivatives were administered at varying doses, revealing dose-dependent responses in tumor suppression .
- Evaluation of Antimicrobial Efficacy : Another study evaluated the efficacy of oxadiazole compounds against resistant bacterial strains. The results indicated that specific modifications to the oxadiazole structure could enhance antimicrobial potency significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
